2-Imino-8-methyl-10-oxo-1-propyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide
Description
This compound belongs to a class of heterocyclic molecules featuring a triaza-anthracene core. Its structure includes a 2-imino group, a 10-oxo moiety, and an 8-methyl substituent. The 1-position is substituted with a propyl chain, while the 3-carboxylic acid is functionalized as an amide with a tetrahydrofuran-2-ylmethyl group.
Properties
CAS No. |
370582-40-4 |
|---|---|
Molecular Formula |
C21H25N5O3 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H25N5O3/c1-3-8-25-17(22)15(20(27)23-12-14-7-5-10-29-14)11-16-19(25)24-18-13(2)6-4-9-26(18)21(16)28/h4,6,9,11,14,22H,3,5,7-8,10,12H2,1-2H3,(H,23,27) |
InChI Key |
ILTIVSWYMRRPHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)NCC3CCCO3)C(=O)N4C=CC=C(C4=N2)C |
Origin of Product |
United States |
Biological Activity
The compound 2-Imino-8-methyl-10-oxo-1-propyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (tetrahydro-furan-2-ylmethyl)-amide , identified by its CAS number 370582-40-4, belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , featuring a complex structure that includes an imino group and a tetrahydrofuran moiety. This structural uniqueness contributes to its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties. For instance, derivatives of triaza-anthracenes are known to scavenge free radicals effectively.
- Anticancer Potential : The inhibition of thioredoxin reductase (TrxR), a critical target in cancer therapy, has been observed in related compounds. TrxR plays a significant role in cellular redox balance and is implicated in cancer cell proliferation and survival .
- Antimicrobial Effects : Preliminary studies suggest that compounds with similar heterocyclic structures exhibit antimicrobial properties against various pathogens, including bacteria and fungi .
Case Study 1: Anticancer Activity
A study investigated the effects of triaza-anthracene derivatives on human tumor cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. Specifically, compounds were tested against HepG2 (liver) and DLD (colon) cancer cell lines, showing significant inhibition of cell growth at low micromolar concentrations .
Case Study 2: Antioxidant Properties
Research highlighted the antioxidant capabilities of related compounds through various assays measuring their ability to reduce oxidative stress in vitro. The tested compounds showed a dose-dependent decrease in reactive oxygen species (ROS) levels in cultured cells, indicating potential protective effects against oxidative damage .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
Key analogues differ in substituents at the 1-, 3-, and 8-positions, significantly altering physicochemical and biochemical properties:
*Calculated based on structural analysis.
Structural and Functional Implications
- Solubility : The tetrahydrofuran (THF) group in the target compound likely enhances aqueous solubility compared to aromatic substituents (e.g., pyridine in or furan in ) due to its oxygen-rich, flexible structure .
- Bioactivity : The amide group in the target compound enables hydrogen bonding with biological targets, a feature absent in the carbonitrile derivative (), which relies on dipole interactions .
Research Findings and Hypotheses
While direct pharmacological data for the target compound is unavailable in the provided evidence, structural comparisons suggest:
Enhanced Binding Affinity : The THF-2-ylmethyl amide may offer superior target engagement compared to ’s pyridine analogue due to reduced steric hindrance and improved solubility .
Metabolic Stability : The propyl chain at the 1-position (target) could confer greater metabolic stability than the 4-methoxyphenylethyl group (), which may undergo oxidative degradation .
Q & A
Q. What synthetic methodologies are commonly employed for this compound?
The synthesis involves multi-step reactions, often using tetrahydrofuran (THF) as a solvent and triethylamine (EtN) as a base for dehydrohalogenation. For example, analogous heterocyclic systems are synthesized by coupling spirocyclic precursors with diamines in THF, followed by column chromatography and recrystallization (e.g., DMF/acetic acid mixtures) for purification . Reaction progress is monitored via thin-layer chromatography (TLC) .
Q. Which spectroscopic techniques are critical for structural characterization?
Nuclear Magnetic Resonance (NMR; H and C) and Infrared (IR) spectroscopy are standard. For instance, C NMR confirms carbonyl and imino groups, while IR identifies NH/OH stretches. X-ray crystallography (if crystals are obtainable) provides unambiguous structural data .
Q. What purification strategies are effective for isolating the compound?
Column chromatography (silica gel, eluting with THF/hexane) and recrystallization (using solvents like acetic acid or DMF mixtures) are standard. Triethylammonium chloride byproducts are removed via filtration prior to solvent evaporation .
Q. How can researchers design in vitro assays to evaluate bioactivity?
Antimicrobial activity can be assessed using minimum inhibitory concentration (MIC) assays, as demonstrated for structurally related thiadiazolyl derivatives. Antioxidant potential is evaluated via DPPH radical scavenging assays, with pH-controlled conditions to account for activity variability .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields?
Systematic variation of solvent polarity (e.g., THF vs. DMF), catalyst loading (EtN stoichiometry), and reaction time (monitored via TLC) can improve yields. For example, extending reflux time from 3 to 5 days enhanced product formation in analogous carbazole syntheses .
Q. How to resolve structural ambiguities in tautomeric or stereochemical forms?
Variable-temperature NMR can detect dynamic tautomerism, while X-ray crystallography provides definitive stereochemical assignment. Computational density functional theory (DFT) simulations may predict stable tautomers and guide spectral interpretation .
Q. What experimental approaches mitigate contradictory bioactivity data?
Reproducibility is ensured by standardizing assay conditions (e.g., pH 7.4 for antimicrobial tests ). Orthogonal methods (e.g., time-kill curves vs. MIC assays) and statistical validation (ANOVA) differentiate biological effects from artifacts. Molecular docking studies contextualize target interactions .
Q. How to troubleshoot persistent impurities during synthesis?
Impurities often arise from incomplete coupling or side reactions. Employ gradient TLC to identify byproducts and adjust reactant stoichiometry. Recrystallization with mixed solvents (e.g., ethanol/water) enhances purity, as shown for indole-carboxylic acid derivatives .
Q. What mechanistic insights explain the formation of the triaza-anthracene core?
The core likely forms via cyclocondensation of imino and carbonyl groups under reflux. Analogous thiadiazole syntheses involve acetic acid-catalyzed Schiff base formation, followed by intramolecular cyclization. Isotopic labeling (e.g., N) or intermediate trapping can validate proposed pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
